2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
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Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a complex organic compound that features a benzofuran moiety linked to an indole structure via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents under acidic or basic conditions.
Indole Synthesis: The indole structure is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Linking the Two Moieties: The benzofuran and indole structures are linked through an acetamide bridge. This step usually involves the reaction of the benzofuran derivative with an appropriate acylating agent, followed by coupling with the indole derivative under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide bridge, potentially converting it to an amine.
Substitution: The aromatic rings in both the benzofuran and indole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the acetamide bridge can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products and known pharmaceuticals makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxyethyl)acetamide
- N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Uniqueness
Compared to similar compounds, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide stands out due to its unique combination of structural features. The presence of both benzofuran and indole moieties, along with the specific substitution pattern, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2)12-17-5-4-6-20(22(17)29-23)28-14-21(27)24-13-19(26)16-7-8-18-15(11-16)9-10-25(18)3/h4-11,19,26H,12-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZUDJKNSFORPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC4=C(C=C3)N(C=C4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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